Bipolaricin R
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Overview
Description
Bipolaricin R is a naturally occurring compound isolated from the phytopathogenic fungus Bipolaris maydis. It belongs to the class of ophiobolin-type tetracyclic sesterterpenes, which are known for their complex structures and diverse biological activities . This compound exhibits significant antimicrobial, antiproliferative, and apoptosis-inducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bipolaricin R is primarily obtained through the extraction and isolation from the cultures of Bipolaris maydis. The process involves several steps:
Cultivation: The fungus Bipolaris maydis is cultured under specific conditions to promote the production of secondary metabolites.
Extraction: The fungal cultures are extracted using organic solvents such as ethyl acetate.
Isolation: The crude extract is subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate this compound
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction and isolation from fungal cultures.
Chemical Reactions Analysis
Types of Reactions
Bipolaricin R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Bipolaricin R has several scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and structural elucidation.
Biology: this compound is used to investigate the biological activities of ophiobolin-type sesterterpenes, including their antimicrobial and antiproliferative effects.
Medicine: The compound’s antiproliferative and apoptosis-inducing properties make it a potential candidate for cancer research and drug development.
Industry: This compound’s antimicrobial properties can be explored for developing new antimicrobial agents for food preservation and other industrial applications .
Mechanism of Action
Bipolaricin R exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Ophiobolin A: Another ophiobolin-type sesterterpene with similar biological activities.
Bipoladien A: A sesterterpenoid with a unique 5/8/5/7 carbon skeleton, also isolated from Bipolaris maydis
Uniqueness of Bipolaricin R
This compound is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for cancer research.
Properties
Molecular Formula |
C25H36O3 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1 |
InChI Key |
ZFVXMEQHAMRAEF-ZHANFJNQSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C |
Canonical SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C |
Origin of Product |
United States |
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